Seliciclib Carboxylic Acid-d7

Beschreibung

BenchChem offers high-quality Seliciclib Carboxylic Acid-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Seliciclib Carboxylic Acid-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H24N6O2 |

|---|---|

Molekulargewicht |

375.5 g/mol |

IUPAC-Name |

(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid |

InChI |

InChI=1S/C19H24N6O2/c1-4-14(18(26)27)22-19-23-16(20-10-13-8-6-5-7-9-13)15-17(24-19)25(11-21-15)12(2)3/h5-9,11-12,14H,4,10H2,1-3H3,(H,26,27)(H2,20,22,23,24)/t14-/m1/s1/i2D3,3D3,12D |

InChI-Schlüssel |

MZLAEKOAINERGI-PQZOBQNQSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=NC2=C(N=C(N=C21)N[C@H](CC)C(=O)O)NCC3=CC=CC=C3 |

Kanonische SMILES |

CCC(C(=O)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Seliciclib Carboxylic Acid-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Seliciclib Carboxylic Acid-d7, a deuterated metabolite of the cyclin-dependent kinase (CDK) inhibitor Seliciclib (also known as R-roscovitine or CYC202). This document details its chemical structure, properties, and its critical application as a stable isotope-labeled internal standard in bioanalytical studies.

Chemical Structure and Properties

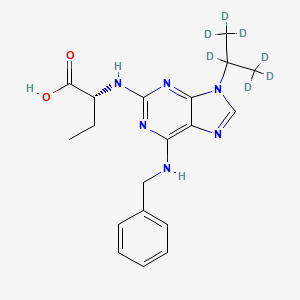

Seliciclib Carboxylic Acid-d7 is the primary metabolite of Seliciclib, where the terminal hydroxymethyl group of the butan-1-ol side chain is oxidized to a carboxylic acid. The "-d7" designation indicates the presence of seven deuterium (B1214612) atoms, which are strategically placed to increase the metabolic stability of the molecule when used as an internal standard. Based on common metabolic pathways and deuteration strategies, the deuterium atoms are located on the ethyl and isopropyl groups.

Chemical Structure:

(A definitive 2D structure of Seliciclib Carboxylic Acid-d7 is not publicly available. The following is an inferred structure based on the structure of the parent compound and common metabolic and deuteration patterns.)

Caption: Inferred chemical structure of Seliciclib Carboxylic Acid-d7.

Table 1: Physicochemical Properties of Seliciclib Carboxylic Acid-d7 and its Parent Compound, Seliciclib.

| Property | Seliciclib Carboxylic Acid-d7 | Seliciclib (Parent Compound) |

| Molecular Formula | C₁₉H₁₇D₇N₆O₂[1] | C₁₉H₂₆N₆O[][3][4] |

| Molecular Weight | 375.476 g/mol [1] | 354.44 g/mol [] |

| CAS Number | 849108-26-5[5][6][7] | 186692-46-6[][3][8] |

| Appearance | White to Off-white Solid (Predicted) | White to Off-white Solid[] |

| Melting Point | Not available | 106-107 °C[] |

| Boiling Point | Not available | 577.5±60.0 °C (Predicted)[] |

| Density | Not available | 1.3 g/cm³ (Predicted)[] |

| Purity | >98% (Typical for commercial standards)[1] | >98% (Typical for research grade)[] |

| Storage | -20 °C[] | -20 °C[] |

Mechanism of Action of the Parent Compound: Seliciclib

Seliciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK7, and CDK9.[4][9] CDKs are key regulatory enzymes in cell cycle progression and transcription.[] By inhibiting these kinases, Seliciclib disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[] This mechanism of action is the basis for its investigation as a therapeutic agent in various cancers.[3][9]

Caption: Signaling pathway of Seliciclib's mechanism of action.

Application as a Stable Isotope-Labeled Internal Standard

Seliciclib Carboxylic Acid-d7 serves as an ideal internal standard for the quantification of the corresponding non-deuterated metabolite in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The seven deuterium atoms provide a distinct mass shift, allowing for its differentiation from the endogenous metabolite, while its nearly identical physicochemical properties ensure it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response enable accurate correction for matrix effects and variations in sample processing, leading to highly reliable and reproducible quantification.

Experimental Protocols

The following is a representative protocol for the quantification of Seliciclib metabolites in plasma using Seliciclib Carboxylic Acid-d7 as an internal standard. This protocol is a composite based on standard bioanalytical methods for small molecules and should be optimized for specific instrumentation and experimental conditions.

Materials and Reagents

-

Blank human plasma

-

Seliciclib Carboxylic Acid (analyte standard)

-

Seliciclib Carboxylic Acid-d7 (internal standard)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Spiking: To 100 µL of plasma, add a known concentration of Seliciclib Carboxylic Acid-d7 internal standard solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the previous step onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Caption: Bioanalytical workflow using Seliciclib Carboxylic Acid-d7.

LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: Specific precursor-to-product ion transitions for both Seliciclib Carboxylic Acid and Seliciclib Carboxylic Acid-d7 would need to be determined and optimized.

Data Analysis

Quantification is based on the ratio of the peak area of the analyte (Seliciclib Carboxylic Acid) to the peak area of the internal standard (Seliciclib Carboxylic Acid-d7). A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Conclusion

Seliciclib Carboxylic Acid-d7 is an essential tool for the accurate and precise quantification of the major metabolite of Seliciclib in preclinical and clinical research. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures high-quality bioanalytical data, which is critical for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This technical guide provides a foundational understanding of its properties and application for researchers in the field of drug development.

References

- 1. bdg.co.nz [bdg.co.nz]

- 3. Seliciclib - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Roscovitine | C19H26N6O | CID 160355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Mechanism of Action of Seliciclib Carboxylic Acid-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliciclib, also known as R-roscovitine or CYC202, is a second-generation, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1] Seliciclib Carboxylic Acid-d7 is a deuterated analog of Seliciclib, designed for use in pharmacokinetic and metabolic studies to trace the compound's fate in biological systems. Deuteration typically does not alter the fundamental mechanism of action. This guide provides a comprehensive overview of the core mechanism of action of Seliciclib, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Seliciclib is a purine (B94841) analog that functions by competing with adenosine (B11128) triphosphate (ATP) for the binding site on several key CDKs.[2] Its primary targets are CDK2, CDK7, and CDK9, leading to disruptions in cell cycle progression and the inhibition of transcription.[3][4] This dual action results in the induction of apoptosis in various cancer cell lines, making it a subject of interest in oncology research.[2][5] Seliciclib has been investigated in clinical trials for various malignancies, including non-small cell lung cancer, B-cell malignancies, and Cushing's disease.[2][6]

Core Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription

Seliciclib exerts its anti-neoplastic effects through the inhibition of multiple cyclin-dependent kinases, primarily affecting two critical cellular processes: cell cycle regulation and transcription.

Inhibition of Cell Cycle Progression

Seliciclib targets CDK2/cyclin E and CDK2/cyclin A complexes, which are pivotal for the G1 to S phase transition of the cell cycle.[2][3] By inhibiting these complexes, Seliciclib prevents the phosphorylation of the retinoblastoma protein (pRb).[3][7] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and cell cycle progression, leading to cell cycle arrest.[3]

Inhibition of Transcription

A key aspect of Seliciclib's mechanism is its ability to inhibit transcription by targeting CDK7 and CDK9.[3][4]

-

CDK7/cyclin H is a component of the transcription factor II H (TFIIH), which is essential for the initiation of transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[4]

-

CDK9/cyclin T1 forms the positive transcription elongation factor b (P-TEFb) complex. This complex also phosphorylates the CTD of RNAP II, which is crucial for the transition from transcription initiation to productive elongation.[4]

By inhibiting both CDK7 and CDK9, Seliciclib leads to the dephosphorylation of the RNAP II CTD.[4][8] This disruption of RNAP II phosphorylation results in a global inhibition of transcription.[5] This transcriptional inhibition disproportionately affects proteins with short mRNA and protein half-lives, such as the anti-apoptotic protein Mcl-1.[5][9] The rapid downregulation of Mcl-1 is a critical event that shifts the cellular balance towards apoptosis.[5][9]

Data Presentation

In Vitro Kinase Inhibitory Activity of Seliciclib

| Target Kinase | IC50 (µM) |

| CDK2/cyclin E | 0.1 - 0.7 |

| CDK2/cyclin A | 0.7 |

| CDK5/p35 | 0.16 - 0.2 |

| CDK7/cyclin H | 0.49 |

| CDK9/cyclin T1 | 0.8 |

| Cdc2 (CDK1)/cyclin B | 0.65 |

| ERK2 | 14 |

Table 1: Summary of Seliciclib's IC50 values against various cyclin-dependent kinases. Data compiled from multiple sources.[2][3][7][10]

In Vitro Cytotoxicity of Seliciclib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MM.1S | Multiple Myeloma | 15 - 25 |

| OPM2 | Multiple Myeloma | 15 - 25 |

| RPMI 8226 | Multiple Myeloma | 15 - 25 |

| U266 | Multiple Myeloma | 15 - 25 |

| Dox-40 (Doxorubicin-resistant) | Multiple Myeloma | 15 - 25 |

| LR5 (Melphalan-resistant) | Multiple Myeloma | 15 - 25 |

| MM1.R (Dexamethasone-resistant) | Multiple Myeloma | 15 - 25 |

| H929 | Multiple Myeloma | 8.84 |

| LP-1 | Multiple Myeloma | 12.68 |

| Non-small cell lung cancer (average) | Non-small cell lung cancer | 23.6 |

Table 2: Cytotoxic activity of Seliciclib in various human cancer cell lines, as determined by cell viability assays (e.g., MTT) after 24-72 hours of treatment.[1][2][10][11]

Mandatory Visualizations

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of Seliciclib against a specific CDK.

-

Reagents and Materials:

-

Recombinant active kinase (e.g., CDK2/cyclin E)

-

Kinase-specific substrate (e.g., Histone H1)

-

[γ-33P]ATP or [γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Seliciclib stock solution (in DMSO)

-

10% Trichloroacetic acid (TCA)

-

Phosphocellulose filter paper

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of Seliciclib in the kinase reaction buffer. Include a DMSO-only control.

-

In a microcentrifuge tube or 96-well plate, add the kinase, its substrate, and the diluted Seliciclib or DMSO control.

-

Initiate the kinase reaction by adding [γ-P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper extensively with 10% TCA to remove unincorporated [γ-P]ATP.

-

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Seliciclib concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Seliciclib concentration and fitting the data to a sigmoidal dose-response curve.[10]

-

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of Seliciclib on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Seliciclib stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Seliciclib in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of Seliciclib. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]

-

Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]

-

Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[12]

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after Seliciclib treatment.

-

Reagents and Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695) (for fixation)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells (both adherent and floating) and wash them with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells for at least 1 hour at 4°C for fixation.[1]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.[1]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 peak is indicative of apoptosis.[1][13]

-

Western Blotting for Mcl-1 and Phospho-RNA Polymerase II

This protocol is for detecting changes in protein expression and phosphorylation status.

-

Reagents and Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-Mcl-1, anti-phospho-RNAP II Ser2/Ser5, anti-total-RNAP II, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse cell pellets in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[11]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein levels.[8]

-

Conclusion

Seliciclib Carboxylic Acid-d7, through its parent compound Seliciclib, acts as a potent anti-cancer agent by dually inhibiting cell cycle progression and transcription. Its specificity for key CDKs, particularly CDK2, CDK7, and CDK9, leads to cell cycle arrest and, critically, the induction of apoptosis via the downregulation of the short-lived survival protein Mcl-1. The provided data and protocols offer a robust framework for researchers to investigate and further elucidate the therapeutic potential of this class of CDK inhibitors.

References

- 1. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seliciclib (CYC202, R-Roscovitine) induces cell death in multiple myeloma cells by inhibition of RNA polymerase II-dependent transcription and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]

- 8. R-Roscovitine (Seliciclib) prevents DNA damage-induced cyclin A1 upregulation and hinders non-homologous end-joining (NHEJ) DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Seliciclib | Roscovitine | Cdk2/cyclin E inhibitor | TargetMol [targetmol.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancer.wisc.edu [cancer.wisc.edu]

In-Depth Technical Guide: Synthesis and Characterization of Seliciclib Carboxylic Acid-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Seliciclib Carboxylic Acid-d7, a deuterated analog of a known metabolite of the cyclin-dependent kinase (CDK) inhibitor, Seliciclib (also known as R-roscovitine or CYC202). The introduction of deuterium (B1214612) can offer significant advantages in drug development, including improved metabolic stability and pharmacokinetic profiles. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data.

Introduction to Seliciclib and the Rationale for Deuteration

Seliciclib is a potent inhibitor of several CDKs, including CDK2, CDK7, and CDK9.[1][2] By competing with ATP for the kinase binding site, Seliciclib disrupts the cell cycle, leading to apoptosis in cancer cells.[3][4] It has been investigated in clinical trials for various malignancies.[1] The carboxylic acid metabolite of Seliciclib is a major in vivo transformation product.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to enhance the metabolic stability of a compound.[5][6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life and potentially reduced side effects.[6] Seliciclib Carboxylic Acid-d7 is, therefore, a molecule of significant interest for research into the pharmacokinetics and therapeutic potential of Seliciclib.

Proposed Synthesis of Seliciclib Carboxylic Acid-d7

The synthesis of Seliciclib Carboxylic Acid-d7 can be envisioned through a multi-step process, starting from commercially available deuterated precursors and adapting the known synthesis of Seliciclib. The seven deuterium atoms are proposed to be located on the isopropyl group attached to the purine (B94841) ring.

Synthesis Workflow

Caption: Proposed synthetic workflow for Seliciclib Carboxylic Acid-d7.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-2-chloro-9H-purin-6-amine

-

Materials: 2,6-Dichloropurine, benzylamine, triethylamine (B128534) (Et3N), n-butanol.

-

Procedure: A mixture of 2,6-dichloropurine (1 equivalent), benzylamine (1.1 equivalents), and triethylamine (1.2 equivalents) in n-butanol is heated to 110 °C for 3 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield N-benzyl-2-chloro-9H-purin-6-amine.

Step 2: Synthesis of N-Benzyl-2-chloro-9-(isopropyl-d7)-9H-purin-6-amine

-

Materials: N-Benzyl-2-chloro-9H-purin-6-amine, 2-bromopropane-d7, potassium carbonate (K2CO3), dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: To a solution of N-benzyl-2-chloro-9H-purin-6-amine (1 equivalent) in DMSO, potassium carbonate (1.5 equivalents) and 2-bromopropane-d7 (1.2 equivalents) are added. The reaction mixture is stirred at room temperature for 5 hours. The mixture is then diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford N-benzyl-2-chloro-9-(isopropyl-d7)-9H-purin-6-amine.

Step 3: Synthesis of (R)-2-((6-(Benzylamino)-9-(isopropyl-d7)-9H-purin-2-yl)amino)butan-1-ol (Seliciclib-d7)

-

Materials: N-Benzyl-2-chloro-9-(isopropyl-d7)-9H-purin-6-amine, (R)-2-aminobutan-1-ol.

-

Procedure: A mixture of N-benzyl-2-chloro-9-(isopropyl-d7)-9H-purin-6-amine (1 equivalent) and an excess of (R)-2-aminobutan-1-ol (e.g., 8 equivalents) is heated to 160-165 °C for 8 hours. After cooling, the excess (R)-2-aminobutan-1-ol is removed under vacuum. The residue is then dissolved in ethyl acetate and washed with water. The organic layer is dried and concentrated. The product, Seliciclib-d7, is purified by recrystallization from ethyl acetate.

Step 4: Synthesis of Seliciclib Carboxylic Acid-d7

-

Materials: Seliciclib-d7, oxidizing agent (e.g., potassium permanganate (B83412) or a milder reagent like Dess-Martin periodinane followed by oxidation of the intermediate aldehyde).

-

Procedure: The primary alcohol of Seliciclib-d7 is oxidized to the corresponding carboxylic acid. For example, a solution of Seliciclib-d7 in a suitable solvent (e.g., acetone/water mixture) is treated with an oxidizing agent such as potassium permanganate at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product, Seliciclib Carboxylic Acid-d7, is purified by preparative high-performance liquid chromatography (HPLC).

Characterization of Seliciclib Carboxylic Acid-d7

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Seliciclib Carboxylic Acid-d7.

Characterization Workflow

Caption: Workflow for the characterization of Seliciclib Carboxylic Acid-d7.

Expected Analytical Data

Table 1: Expected Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₉H₁₇D₇N₆O₂ |

| Molecular Weight | 375.48 g/mol |

| Appearance | White to off-white solid |

Table 2: Expected Chromatographic and Spectroscopic Data

| Analytical Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high chemical purity (>98%). The retention time might show a slight shift compared to the non-deuterated analog due to the isotopic effect.[7] |

| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) should be observed at m/z 376.2, which is 7 mass units higher than the non-deuterated Seliciclib Carboxylic Acid. The isotopic distribution pattern will confirm the incorporation of seven deuterium atoms. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | The spectrum will show the absence of signals corresponding to the isopropyl protons. The remaining proton signals of the purine core, benzyl (B1604629) group, and the butanoic acid side chain should be present with appropriate chemical shifts and coupling constants. |

| ²H Nuclear Magnetic Resonance (²H NMR) | A signal corresponding to the deuterium atoms on the isopropyl group should be observed, confirming the location of deuteration. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | The spectrum will be similar to the non-deuterated analog, but the signals for the deuterated isopropyl carbons will show characteristic splitting (C-D coupling) and potentially a slight upfield shift. |

Mechanism of Action: Seliciclib Signaling Pathway

Seliciclib exerts its anticancer effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression and transcription.

References

- 1. researchgate.net [researchgate.net]

- 2. biopharminternational.com [biopharminternational.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide: Seliciclib Carboxylic Acid-d7 vs. Seliciclib (Roscovitine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Seliciclib (also known as Roscovitine or CYC202) and its major metabolite, Seliciclib Carboxylic Acid. The deuterated form, Seliciclib Carboxylic Acid-d7, is also discussed in its critical role as an internal standard for pharmacokinetic analyses. Seliciclib is a well-characterized cyclin-dependent kinase (CDK) inhibitor with demonstrated anti-proliferative and pro-apoptotic activities in various cancer models.[1][2] This guide details the physicochemical properties, pharmacokinetic profiles, and known biological activities of these compounds. While extensive data exists for Seliciclib, direct comparative studies on the biological activity of its carboxylic acid metabolite are limited. This document compiles the available information to facilitate a clearer understanding of their respective roles and properties in research and drug development.

Introduction

Seliciclib is a second-generation, orally bioavailable small-molecule inhibitor of CDKs, targeting primarily CDK2, CDK7, and CDK9.[3][4] By competing with ATP for the binding site on these kinases, Seliciclib disrupts cell cycle progression and inhibits transcription, leading to cell cycle arrest and apoptosis.[3][5] It has been investigated in numerous preclinical and clinical studies for various malignancies, including non-small cell lung cancer and multiple myeloma.[2][3]

Upon administration, Seliciclib is rapidly metabolized in the body, with the primary metabolite being its carboxylic acid derivative.[1][3][6] To accurately quantify Seliciclib and its metabolites in biological matrices, stable isotope-labeled internal standards are employed. Seliciclib Carboxylic Acid-d7 serves this purpose, where seven hydrogen atoms are replaced by deuterium, allowing for its differentiation from the endogenous metabolite in mass spectrometry-based assays. This guide will first compare the parent drug, Seliciclib, with its carboxylic acid metabolite and then elucidate the specific application of the deuterated form.

Physicochemical and Pharmacokinetic Properties

A summary of the known physicochemical and pharmacokinetic parameters for Seliciclib and its carboxylic acid metabolite is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Seliciclib (Roscovitine) | Seliciclib Carboxylic Acid | Seliciclib Carboxylic Acid-d7 |

| IUPAC Name | (2R)-2-[[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino]butan-1-ol | (2R)-2-[[6-(benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino]butanoic acid | (2R)-2-[[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino]butanoic acid-d7 |

| Synonyms | Roscovitine, CYC202 | COOH-R-roscovitine | - |

| CAS Number | 186692-46-6 | 482615-12-3 | Not widely available |

| Molecular Formula | C₁₉H₂₆N₆O | C₁₉H₂₄N₆O₂ | C₁₉H₁₇D₇N₆O₂ |

| Molecular Weight | 354.45 g/mol | 368.43 g/mol | ~375.48 g/mol |

Table 2: Pharmacokinetic Parameters in Mice

| Parameter | Seliciclib (Roscovitine) | Seliciclib Carboxylic Acid | Reference(s) |

| AUC (µmol/L/h) | 38 | 174 | [6] |

| Urinary Excretion (% of dose) | ~0.02 | 65-68 | [6] |

Mechanism of Action and Biological Activity

Seliciclib exerts its biological effects primarily through the inhibition of cyclin-dependent kinases.

Signaling Pathway of Seliciclib

Seliciclib's primary mechanism of action involves the inhibition of CDK2, CDK7, and CDK9. Inhibition of these kinases leads to two main downstream effects: cell cycle arrest and inhibition of transcription.

-

Cell Cycle Arrest: By inhibiting CDK2, Seliciclib prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1/S phase transition, thereby leading to cell cycle arrest.

-

Inhibition of Transcription: Seliciclib's inhibition of CDK7 and CDK9 disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. This leads to a global downregulation of transcription, particularly affecting proteins with short half-lives, such as the anti-apoptotic protein Mcl-1. The decrease in Mcl-1 levels is a key factor in Seliciclib-induced apoptosis.[2][5]

References

- 1. Metabolism of the trisubstituted purine cyclin-dependent kinase inhibitor seliciclib (R-roscovitine) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Seliciclib in malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Seliciclib (CYC202, R-Roscovitine) induces cell death in multiple myeloma cells by inhibition of RNA polymerase II-dependent transcription and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Standards in Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the pursuit of precision, accuracy, and reliability is paramount. Quantitative bioanalysis, the cornerstone of pharmacokinetic, toxicological, and metabolic studies, is fraught with challenges that can compromise data integrity. These challenges include variability in sample preparation, instrument response, and matrix effects. To overcome these obstacles, the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, has become the gold standard in analytical methodologies.[1][2] This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated standards in pharmaceutical research.

Core Principles of Deuterated Standards

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D).[3] The fundamental principle behind their use is that deuterated compounds are chemically almost identical to their non-deuterated counterparts.[3] This chemical similarity means they exhibit nearly identical extraction efficiencies, chromatographic retention times, and ionization responses in mass spectrometry.[3] However, their increased mass allows them to be distinguished from the analyte of interest by a mass spectrometer. This unique property enables the deuterated standard to serve as an ideal internal reference, co-eluting with the analyte and compensating for variations throughout the analytical workflow.[4][5]

Applications in Pharmaceutical Research

The utility of deuterated standards spans the entirety of the drug development pipeline, from early discovery to clinical trials.

Bioanalytical Method Validation and Sample Analysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are crucial for achieving accurate and precise quantification of drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates.[5][6] By correcting for variability introduced during sample preparation, injection, and ionization, they significantly enhance the reliability of pharmacokinetic and toxicokinetic data.[5][6] Regulatory bodies such as the FDA and EMA strongly recommend the use of SIL-IS in bioanalytical method validation.[3]

Metabolic Studies and Metabolite Identification

Deuterated compounds are invaluable tools for elucidating the metabolic fate of drug candidates.[7] By administering a deuterated version of a drug, researchers can readily distinguish drug-related metabolites from endogenous compounds in mass spectrometry data, simplifying metabolite identification.[4] This is due to the characteristic mass shift between the unlabeled metabolite and its deuterated counterpart.[4] Furthermore, strategic placement of deuterium can help in understanding complex metabolic pathways.[4]

The Kinetic Isotope Effect (KIE) in Drug Discovery

The replacement of hydrogen with deuterium can slow down the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step.[8] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can be strategically employed to improve a drug's metabolic stability, leading to a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[8][9]

Data Presentation: Performance of Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over their non-deuterated (analog) counterparts is evident in the improved accuracy and precision of bioanalytical methods. The following tables summarize key validation parameters from comparative studies.

| Validation Parameter | Deuterated Internal Standard | Analog Internal Standard | Rationale for Superior Performance |

| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Co-elution and similar ionization behavior provide better compensation for matrix effects.[2][10] |

| Precision (% CV) | Typically ≤ 10% | Often > 15% | Consistent tracking of the analyte through all stages of the analytical process reduces variability.[2][10] |

| Matrix Effect (% CV) | Typically < 15% | Can be > 20% | Near-identical physicochemical properties ensure that the internal standard is affected by matrix components in the same way as the analyte.[6] |

| Recovery (% CV) | Consistent and reproducible (< 15%) | Variable | Similar extraction efficiency across different lots of biological matrix.[11][12] |

| Linearity (r²) | ≥ 0.998 | Often > 0.98 | Improved data quality at each concentration level of the calibration curve.[6] |

Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Analog Internal Standards.

| Characteristic | Deuterated Internal Standard | Analog Internal Standard |

| Chromatographic Behavior | Co-elutes with the analyte. | Retention time may differ significantly. |

| Ionization Efficiency | Nearly identical to the analyte. | Can vary significantly from the analyte. |

| Extraction Recovery | Highly similar to the analyte. | Can differ significantly.[11] |

| Cost & Availability | Higher cost and may require custom synthesis.[11] | Generally lower cost and more readily available.[11] |

| Potential for Crosstalk | Possible if mass difference is insufficient. | Low. |

Table 2: Physicochemical and Practical Comparison of Internal Standards.

Experimental Protocols

Synthesis and Quality Control of Deuterated Standards

The synthesis of deuterated standards can be achieved through various chemical methods, including direct exchange with deuterium-donating reagents, metal-catalyzed hydrogenation with deuterium gas, and synthesis from deuterated precursors.[13]

Quality Control: The isotopic purity and enrichment of a deuterated standard are critical for its performance. These are typically determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS).[14][15]

-

¹H NMR: Used to determine the degree of deuteration by quantifying the remaining protons at the labeled positions.[16][17]

-

²H NMR: Directly measures the deuterium signal to confirm the location and extent of labeling.[16]

-

HR-MS: Provides the isotopic distribution of the compound, allowing for the calculation of isotopic purity.[14][15] It is recommended to choose deuterated compounds with at least 98% isotopic enrichment to minimize background interference.[3]

Bioanalytical Method Validation using a Deuterated Internal Standard

The following is a representative protocol for the validation of an LC-MS/MS method for the quantification of a drug in human plasma.

Materials and Reagents:

-

Analyte and its corresponding deuterated internal standard.

-

Drug-free human plasma.

-

HPLC-grade acetonitrile (B52724), methanol, and water.

-

LC-MS grade formic acid.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

-

Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples:

-

Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of the analyte.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add a fixed amount of the deuterated internal standard solution.[18]

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[18]

-

Vortex the mixture for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[18]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: A typical flow rate for analytical HPLC.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI), optimized for the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

-

Mandatory Visualizations

Bioanalytical Workflow

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

Drug Metabolism Pathway

Caption: A simplified metabolic pathway for a hypothetical deuterated drug.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmaceutical research. Their ability to mimic the behavior of the analyte throughout the bioanalytical process provides a level of accuracy and precision that is unmatched by other types of internal standards.[1] By compensating for variability in sample preparation, matrix effects, and instrument response, deuterated standards ensure the generation of high-quality, reliable data that is essential for making critical decisions in drug development.[1] Furthermore, their application in metabolic studies and the strategic use of the kinetic isotope effect in drug design highlight their versatility and importance in advancing new therapeutic agents. The adoption of deuterated standards is not merely a best practice but a critical component for any laboratory striving for excellence in bioanalysis.

References

- 1. lcms.cz [lcms.cz]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]

The Deuterium Kinetic Isotope Effect: An In-depth Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

The substitution of hydrogen with its stable isotope, deuterium (B1214612), at strategic molecular positions can profoundly influence the rate of chemical reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool in mechanistic elucidation and a valuable strategy in drug design. This technical guide provides a comprehensive overview of the theoretical underpinnings of the deuterium KIE, detailed experimental protocols for its measurement, and a summary of its applications in contemporary drug discovery and development. For researchers, scientists, and drug development professionals, a thorough understanding of the deuterium KIE is crucial for interpreting reaction mechanisms and for the rational design of safer and more effective therapeutics.

Core Principles of the Deuterium Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] The deuterium KIE (kH/kD) arises from the mass difference between protium (B1232500) (¹H) and deuterium (²H). This mass difference leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate when this bond cleavage is involved in the rate-determining step.[2]

There are two main types of deuterium KIEs:

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the theoretical maximum for a primary KIE at room temperature is around 7-8.[1] However, observed values are often lower and can provide insight into the transition state of the reaction.

-

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[3] SKIEs are typically smaller than PKIEs, with values for deuterium substitution usually ranging from 0.7 to 1.5. They are further classified based on the position of the isotope relative to the reaction center (α, β, etc.) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).

Diagram 1: Conceptual Representation of Primary vs. Secondary KIE

Caption: Differentiating Primary and Secondary Kinetic Isotope Effects.

Applications in Drug Development

The strategic incorporation of deuterium into drug candidates, often referred to as "deuteration," has emerged as a valuable tactic in medicinal chemistry. By leveraging the KIE, drug developers can favorably modulate the pharmacokinetic properties of a molecule.

-

Slowing Metabolism: Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds.[2] If this is the rate-limiting step in a drug's clearance, replacing the targeted hydrogen with deuterium can significantly slow down its metabolism. This can lead to a longer drug half-life, reduced dosing frequency, and improved patient compliance.

-

Improving Safety Profiles: Deuteration can also be used to alter metabolic pathways, potentially reducing the formation of toxic metabolites. By "blocking" a metabolic soft spot through deuteration, the drug may be shunted down an alternative, safer metabolic route.

-

Elucidating Reaction Mechanisms: Beyond drug development, the KIE is a fundamental tool for studying enzymatic reaction mechanisms. The magnitude of the observed KIE can provide crucial information about the transition state of a reaction, helping to distinguish between different proposed mechanisms.

Quantitative Data on Deuterium Kinetic Isotope Effects

The magnitude of the deuterium KIE is highly dependent on the specific reaction and the position of the isotopic label. The following tables summarize representative kH/kD values for various enzymatic and organic reactions.

Table 1: Primary Deuterium KIEs in Enzyme-Catalyzed Reactions

| Enzyme Class | Substrate | Position of Deuteration | kH/kD | Reference(s) |

| Alcohol Dehydrogenase | Ethanol | C1 | 3.0 - 4.0 | [4][5] |

| Monoamine Oxidase A | Benzylamine | α-CH₂ | 6.5 - 13.0 | [6][7] |

| Cytochrome P450 | N,N-Dimethylamides | N-CH₃ | 3.6 - 6.9 | [8] |

| Glycerol-3-Phosphate Dehydrogenase | NADL | 1.5 - 3.1 | [9] | |

| Protein Lysine Methyltransferase SET8 | S-adenosyl-L-methionine | S-CD₃ | 0.90 (inverse) | [10] |

Table 2: Secondary Deuterium KIEs in Organic Reactions

| Reaction Type | Substrate | Position of Deuteration | kH/kD | Reference(s) |

| Sₙ1 Solvolysis | Isopropyl Bromide | α-CH | ~1.15 | [11] |

| Sₙ1 Solvolysis | t-Butyl Chloride | β-CH₃ | ~1.3 | [3] |

| Sₙ2 Reaction | Methyl Bromide + CN⁻ | α-CH₃ | ~1.08 | [3] |

| Sₙ2 Reaction | Nucleophile (Nu-D) | < 1.0 (inverse) |

Experimental Protocols for Measuring the Deuterium Kinetic Isotope Effect

The accurate determination of KIEs is paramount for their meaningful interpretation. Several analytical techniques can be employed, with the choice depending on the specific reaction, the availability of isotopically labeled materials, and the required precision.

Diagram 2: General Workflow for KIE Measurement

Caption: A generalized workflow for the experimental determination of KIE.

Synthesis of Deuterium-Labeled Compounds

The synthesis of high-purity deuterium-labeled compounds is a critical first step. Common methods include:

-

Deuterium Gas (D₂) Exchange: Catalytic hydrogenation/deuterogenation using catalysts like Palladium on carbon (Pd/C) is a common method for introducing deuterium.

-

Deuterated Reagents: The use of deuterated reducing agents (e.g., NaBD₄, LiAlD₄) or deuterated solvents (e.g., D₂O) in the presence of a catalyst can achieve specific labeling.

-

H/D Exchange: Under acidic or basic conditions, protons on carbons adjacent to carbonyls or on aromatic rings can be exchanged for deuterium from a source like D₂O.

Protocol 4.1.1: General Procedure for Catalytic Deuteration of an Aromatic Compound

-

Materials: Aromatic substrate, 10% Pd/C, deuterium gas (D₂), anhydrous solvent (e.g., ethyl acetate), round-bottom flask, magnetic stirrer, and a hydrogenation apparatus (e.g., Parr shaker or balloon).

-

Procedure: a. In a round-bottom flask, combine the aromatic substrate and 10% Pd/C (typically 5-10 mol%). b. Evacuate the flask and backfill with an inert gas (e.g., argon) three times. c. Introduce D₂ gas to the desired pressure (or via a balloon). d. Stir the reaction vigorously at the desired temperature until the reaction is complete (monitored by TLC, GC, or NMR). e. Carefully vent the excess D₂ gas and purge the flask with an inert gas. f. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. g. Concentrate the filtrate under reduced pressure to obtain the deuterated product. h. Purify the product as necessary (e.g., by column chromatography or recrystallization).

-

Characterization: Confirm the position and extent of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.

KIE Measurement by Mass Spectrometry (MS)

MS-based methods are highly sensitive and are well-suited for KIE measurements, particularly in complex biological matrices.

Protocol 4.2.1: Competitive KIE Measurement using LC-MS/MS

This method involves co-incubating a mixture of the protiated and deuterated substrates and monitoring their relative consumption over time.

-

Reaction Setup: a. Prepare a stock solution containing an equimolar mixture of the protiated (H) and deuterated (D) substrates. b. Initiate the enzymatic reaction by adding the enzyme to a buffered solution containing the H/D substrate mixture at a known concentration. c. At various time points (including t=0), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a strong acid or organic solvent).

-

LC-MS/MS Analysis: a. Chromatography: Separate the remaining substrates from other reaction components using a suitable HPLC or UHPLC column and mobile phase gradient. b. Mass Spectrometry: Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in multiple reaction monitoring (MRM) mode. i. Establish specific MRM transitions for both the protiated and deuterated substrates. ii. Optimize instrument parameters (e.g., collision energy, cone voltage) for each transition to maximize sensitivity.

-

Data Analysis: a. For each time point, determine the peak areas for the protiated (AreaH) and deuterated (AreaD) substrates. b. Calculate the ratio of the two isotopes (R = AreaH / AreaD) at each time point. c. The KIE can be calculated using the following equation, where R₀ is the ratio at t=0 and Rt is the ratio at time t, and f is the fraction of the protiated substrate remaining: kH/kD = ln(1-f) / ln(1 - f * Rt/R₀)

KIE Measurement by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining KIEs, especially when the reaction can be monitored in real-time within the NMR tube.

Protocol 4.3.1: KIE Measurement by ¹H NMR

-

Sample Preparation: a. Prepare an NMR tube containing the substrate (either protiated or deuterated) in a suitable deuterated solvent, along with any necessary buffer components and an internal standard. b. Acquire an initial ¹H NMR spectrum (t=0).

-

Reaction Monitoring: a. Initiate the reaction (e.g., by adding the enzyme or a catalyst). b. Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of the substrate peak and the appearance of the product peak.

-

Data Analysis: a. Integrate the substrate and product peaks at each time point relative to the internal standard. b. Plot the concentration of the substrate versus time for both the protiated and deuterated reactions. c. Determine the initial reaction rates (or rate constants) for both the protiated (kH) and deuterated (kD) reactions by fitting the data to an appropriate kinetic model. d. The KIE is the ratio of the two rate constants: KIE = kH / kD.

Conclusion

The deuterium kinetic isotope effect is a nuanced yet powerful phenomenon with significant implications for both fundamental chemical research and applied drug development. A comprehensive understanding of its theoretical basis, coupled with robust experimental methodologies for its quantification, enables researchers to unravel complex reaction mechanisms and to rationally design drug molecules with improved pharmacokinetic and safety profiles. As analytical instrumentation continues to advance in sensitivity and resolution, the precision with which KIEs can be measured will undoubtedly improve, further solidifying its role as an indispensable tool in the chemical and pharmaceutical sciences.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Elusive transition state of alcohol dehydrogenase unveiled - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of pressure on deuterium isotope effects of yeast alcohol dehydrogenase using alternative substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pH dependence of kinetic isotope effects in monoamine oxidase A indicates stabilization of the neutral amine in the enzyme-substrate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Path Integral Calculation of the Hydrogen/Deuterium Kinetic Isotope Effect in Monoamine Oxidase A-Catalyzed Decomposition of Benzylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450 (Journal Article) | OSTI.GOV [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnas.org [pnas.org]

- 11. ias.ac.in [ias.ac.in]

Seliciclib Carboxylic Acid-d7 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Seliciclib Carboxylic Acid-d7, a deuterated internal standard for the corresponding metabolite of Seliciclib (also known as R-roscovitine or CYC202). Seliciclib is a potent cyclin-dependent kinase (CDK) inhibitor investigated for various therapeutic applications, including oncology and neurology.[1][2] This document outlines the expected analytical specifications, the established mechanism of action of the parent compound, and relevant experimental protocols.

Certificate of Analysis Data (Representative)

While a specific Certificate of Analysis (CoA) for a particular lot of Seliciclib Carboxylic Acid-d7 is not publicly available, the following table summarizes the expected quantitative data based on information from suppliers of stable isotope-labeled compounds.[3] All compounds are typically shipped with a detailed CoA confirming identity and purity.[3]

| Parameter | Specification | Method |

| Identity | ||

| Molecular Formula | C₁₉H₁₇D₇N₆O₂ | Mass Spectrometry |

| Molecular Weight | 375.48 g/mol | Mass Spectrometry |

| Deuterium Incorporation | ≥98% | Mass Spectrometry |

| Purity | ||

| HPLC Purity | >98% | HPLC-UV/PDA |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO | - |

Note: The actual values may vary slightly from lot to lot. A lot-specific CoA should always be consulted for precise data.

Mechanism of Action of Seliciclib

Seliciclib is a purine (B94841) analog that functions as a competitive inhibitor of ATP binding to the active site of several cyclin-dependent kinases (CDKs).[4] Its primary targets include CDK2/cyclin E, CDK2/cyclin A, CDK7/cyclin H, and CDK9/cyclin T1.[4][5] Inhibition of these kinases disrupts cell cycle progression and transcription, ultimately leading to apoptosis in rapidly dividing cells.[5][6]

A key mechanism of Seliciclib-induced apoptosis is the downregulation of the anti-apoptotic protein Mcl-1.[4][5] This is achieved through the inhibition of CDK7 and CDK9, which are essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[4][5] Dephosphorylation of the CTD inhibits transcription, leading to a rapid decrease in the mRNA and protein levels of short-lived survival factors like Mcl-1.[5]

Signaling Pathway of Seliciclib

Caption: Mechanism of action of Seliciclib leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the study of Seliciclib and its metabolites. Seliciclib Carboxylic Acid-d7 is an ideal internal standard for mass spectrometry-based quantification in these experimental settings.[7]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Seliciclib on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., multiple myeloma cell lines) in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[4]

-

Drug Treatment: Treat cells with increasing concentrations of Seliciclib (e.g., 0-100 µM) for a specified duration (e.g., 24 hours).[8] A vehicle control (DMSO) should be included.[4]

-

MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Add 100 µL of isopropanol (B130326) containing 0.04 N HCl to each well to dissolve the formazan (B1609692) crystals.[8]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer, with a reference wavelength of 630 nm.[8]

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of Seliciclib on cell cycle distribution.

-

Cell Treatment: Culture cells (1 x 10⁶) with or without Seliciclib (e.g., 25 µM) for various time points.[4]

-

Fixation: Harvest the cells, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol (B145695) for at least 1 hour.[4]

-

RNAse Treatment: Treat the fixed cells with 10 µg/mL RNase for 1 hour.[4]

-

Staining: Stain the cells with 5 µg/mL propidium (B1200493) iodide (PI).[4]

-

Flow Cytometry: Analyze the cell cycle profile using a flow cytometer.[4]

Western Blotting

This technique is used to analyze the expression levels of specific proteins.

-

Cell Lysis: Culture cells with Seliciclib for the desired time, then harvest and lyse the cells in a suitable lysis buffer.[4]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

-

Transfer: Transfer the separated proteins to a nitrocellulose membrane.[4]

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Mcl-1, cleaved PARP, phospho-STAT3), followed by incubation with appropriate secondary antibodies.[4]

-

Detection: Visualize the protein bands using a suitable detection method.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a method for the quantification of Seliciclib in biological matrices, for which Seliciclib Carboxylic Acid-d7 would serve as an excellent internal standard.[9]

-

Chromatographic Conditions:

-

Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: Acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 5) in a 50:50 (v/v) ratio.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: Photodiode array (PDA) at 230 nm.[9]

-

-

Sample Preparation:

-

Protein precipitation of plasma samples followed by liquid-liquid extraction.

-

-

Validation:

Experimental Workflows

HPLC Analysis Workflow

Caption: Workflow for the quantification of Seliciclib in plasma.

Western Blot Workflow

Caption: Standard workflow for Western Blot analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Seliciclib - Wikipedia [en.wikipedia.org]

- 3. bdg.co.nz [bdg.co.nz]

- 4. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Seliciclib, a cell-cycle modulator that acts through the inhibition of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ashpublications.org [ashpublications.org]

- 9. scilit.com [scilit.com]

Commercial Availability and Technical Guide for Seliciclib Carboxylic Acid-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Seliciclib Carboxylic Acid-d7, a deuterated stable isotope-labeled internal standard for the corresponding active metabolite of Seliciclib (R-Roscovitine, CYC202). This document covers its commercial availability, physicochemical properties, and its critical role in pharmacokinetic and drug metabolism studies. Detailed experimental protocols for its use in bioanalytical assays are also provided, along with diagrams illustrating the metabolic pathway of Seliciclib and the experimental workflow for quantitative analysis.

Commercial Availability

Seliciclib Carboxylic Acid-d7 is available from several specialized chemical suppliers. Researchers can procure this compound for research and development purposes. Below is a summary of information from various suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability |

| BDG Synthesis | 7011 | 482615-12-3 (unlabelled) | C₁₉H₁₇D₇N₆O₂ | 375.476 | In Stock |

| Clearsynth | CS-O-34425 | 849108-26-5 | C₁₉H₁₇D₇N₆O₂ | 375.48 | In Stock |

| MedChemExpress | HY-30237S | Not Specified | Not Specified | Not Specified | In Stock |

Note: The CAS number for the unlabeled compound is provided by some suppliers for reference.

Physicochemical Properties and Storage

| Property | Value |

| Chemical Name | Seliciclib Carboxylic Acid-d7 |

| Synonyms | (R)-Roscovitine-d7 Carboxylic Acid Metabolite |

| Purity | Typically >98% (as determined by HPLC) |

| Storage | Store at -20°C for long-term stability. Shipped at ambient temperature. |

| Appearance | A solid powder. |

Metabolism of Seliciclib to Seliciclib Carboxylic Acid

Seliciclib, a potent inhibitor of cyclin-dependent kinases (CDKs), undergoes significant metabolism in vivo.[1] The primary metabolic pathway involves the oxidation of the hydroxymethyl group on the amino alcohol substituent at the C2 position of the purine (B94841) ring, resulting in the formation of Seliciclib Carboxylic Acid.[2] This conversion is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6.[1] The resulting carboxylic acid metabolite is a major species observed in plasma and is predominantly excreted in the urine.[2][3]

The use of a deuterated version of Seliciclib, such as R-roscovitine-d9, has been instrumental in studying its metabolic fate and has demonstrated a kinetic isotope effect, leading to a decrease in the formation of the carboxylic acid metabolite.[4] This underscores the importance of this metabolic pathway.

Signaling Pathway: Seliciclib Metabolism

Caption: Metabolic conversion of Seliciclib to its carboxylic acid metabolite.

Role as a Stable Isotope-Labeled Internal Standard

Seliciclib Carboxylic Acid-d7 serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is that it shares very similar physicochemical properties with the analyte of interest. This ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.

Experimental Protocol: Quantification of Seliciclib Carboxylic Acid in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantitative analysis of Seliciclib Carboxylic Acid in human plasma. This protocol is based on established methods for the bioanalysis of small molecule drug metabolites using deuterated internal standards.

Materials and Reagents

-

Seliciclib Carboxylic Acid (analyte standard)

-

Seliciclib Carboxylic Acid-d7 (internal standard, IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Seliciclib Carboxylic Acid and Seliciclib Carboxylic Acid-d7 in methanol.

-

Working Solutions: Prepare serial dilutions of the Seliciclib Carboxylic Acid stock solution in 50:50 (v/v) methanol:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare separate working solutions for QC samples (e.g., low, medium, high concentrations).

-

Internal Standard Working Solution: Prepare a working solution of Seliciclib Carboxylic Acid-d7 at a concentration of 100 ng/mL in methanol.

-

Spiking: Spike the appropriate amount of the calibration standard or QC working solutions into blank human plasma to achieve the desired concentrations.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL Seliciclib Carboxylic Acid-d7).

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Seliciclib Carboxylic Acid: To be determined by infusion and optimization (e.g., [M+H]+ → fragment ion)

-

Seliciclib Carboxylic Acid-d7: To be determined by infusion and optimization (e.g., [M+H]+ → fragment ion)

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

-

Quantify the concentration of Seliciclib Carboxylic Acid in the QC and unknown samples from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the quantification of Seliciclib Carboxylic Acid.

Mechanism of Action of Parent Compound: Seliciclib

Seliciclib is a selective inhibitor of several cyclin-dependent kinases (CDKs), including CDK2, CDK7, and CDK9.[5][6] By competing with ATP for the binding site on these kinases, Seliciclib disrupts the cell cycle and inhibits transcription.[7][8] Inhibition of CDK2 leads to cell cycle arrest, while inhibition of CDK7 and CDK9 affects the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a downregulation of anti-apoptotic proteins like Mcl-1.[7][9] This dual mechanism of action contributes to the induction of apoptosis in cancer cells.

Signaling Pathway: Seliciclib Mechanism of Action

Caption: Simplified signaling pathway of Seliciclib's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tecan.com [tecan.com]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. texilajournal.com [texilajournal.com]

Seliciclib Carboxylic Acid-d7: A Technical Guide for Researchers

CAS Number: 849108-26-5

This technical guide provides an in-depth overview of Seliciclib Carboxylic Acid-d7, a deuterated metabolite of the cyclin-dependent kinase (CDK) inhibitor Seliciclib (also known as R-roscovitine or CYC202). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway diagrams to support further investigation and application of this compound.

Introduction

Seliciclib is a second-generation CDK inhibitor that has been investigated for its therapeutic potential in various cancers, including non-small cell lung cancer and B-cell malignancies.[1][2] It functions by competing with ATP for the binding sites on several CDKs, primarily CDK2, CDK7, and CDK9, leading to cell cycle disruption and apoptosis.[1] The primary metabolic pathway of Seliciclib in vivo is the oxidation of its hydroxymethyl group to form a carboxylic acid derivative.[1][3] The deuterated form, Seliciclib Carboxylic Acid-d7, is a crucial tool for pharmacokinetic and metabolic studies, often serving as an internal standard in mass spectrometry-based analyses.

Chemical and Physical Properties

The key chemical and physical properties of Seliciclib Carboxylic Acid-d7 and its non-deuterated counterpart are summarized in the table below.

| Property | Seliciclib Carboxylic Acid-d7 | Seliciclib Carboxylic Acid |

| CAS Number | 849108-26-5[4][5][6][7][8] | 482615-12-3[9][10][11] |

| Molecular Formula | C₁₉H₁₇D₇N₆O₂[4][12] | C₁₉H₂₄N₆O₂[9] |

| Molecular Weight | 375.48 g/mol [4][8] | 368.43 g/mol [9][11] |

| Synonyms | (R)-2-((6-(benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butanoic acid-d7 | (R)-2-((6-(benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butanoic acid[9] |

Synthesis

A detailed, publicly available synthesis protocol for Seliciclib Carboxylic Acid-d7 is not available. However, the general approach for synthesizing deuterated metabolites involves either biotransformation or chemical synthesis from a deuterated parent drug.[13] A plausible synthetic route would involve the preparation of deuterated Seliciclib (Seliciclib-d7) followed by oxidation of the primary alcohol to a carboxylic acid. A generalized workflow for the chemical synthesis is presented below.

Caption: Generalized workflow for the chemical synthesis of Seliciclib Carboxylic Acid-d7.

Biological Activity and Metabolism

Mechanism of Action of Seliciclib

Seliciclib exerts its anti-cancer effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression.[1] By targeting CDK2, CDK7, and CDK9, Seliciclib disrupts the cell cycle and inhibits transcription, leading to the downregulation of anti-apoptotic proteins like Mcl-1.[2][14] This ultimately induces apoptosis in cancer cells.

Caption: Simplified signaling pathway of Seliciclib's mechanism of action.

Metabolism to Carboxylic Acid

Seliciclib is rapidly metabolized in the body to its carboxylic acid derivative, which is then primarily excreted by the kidneys.[1] This metabolic conversion is a result of the oxidation of the hydroxymethyl group on the amino alcohol substituent of the purine (B94841) core.[3]

Caption: Metabolic conversion of Seliciclib to its carboxylic acid metabolite.

Biological Activity of Seliciclib Carboxylic Acid